5-Bromo-2-chloro-4-(tributylstannyl)pyridine

Description

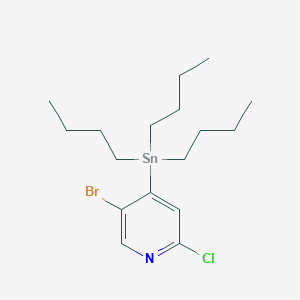

5-Bromo-2-chloro-4-(tributylstannyl)pyridine (CAS 821773-99-3) is a pyridine derivative with the molecular formula C₁₇H₂₉BrClNSn and a molecular weight of 481.48 g/mol . The compound features a pyridine ring substituted with bromine at the 5-position, chlorine at the 2-position, and a tributylstannyl group at the 4-position. The tributylstannyl group confers unique reactivity, enabling its use in cross-coupling reactions (e.g., Stille coupling) and catalytic applications in organic synthesis . Its structural complexity and organometallic nature make it valuable in pharmaceutical intermediates, polymer chemistry, and materials science.

Properties

IUPAC Name |

(5-bromo-2-chloropyridin-4-yl)-tributylstannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClN.3C4H9.Sn/c6-4-1-2-5(7)8-3-4;3*1-3-4-2;/h2-3H;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWFKRKFGNAZCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC(=NC=C1Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29BrClNSn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676665 |

Source

|

| Record name | 5-Bromo-2-chloro-4-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

821773-99-3 |

Source

|

| Record name | 5-Bromo-2-chloro-4-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-4-(tributylstannyl)pyridine typically involves the stannylation of 5-bromo-2-chloro-4-iodopyridine. This reaction is carried out using tributyltin hydride in the presence of a palladium catalyst under an inert atmosphere. The reaction conditions generally include:

Solvent: Tetrahydrofuran (THF)

Temperature: Room temperature to reflux

Catalyst: Palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0)

Reagents: Tributyltin hydride, 5-bromo-2-chloro-4-iodopyridine

The reaction proceeds via a palladium-catalyzed stannylation mechanism, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:

Scale-up: Ensuring consistent reaction conditions across larger volumes

Purification: Utilizing techniques such as column chromatography or recrystallization to achieve high purity

Safety: Implementing safety measures to handle organotin compounds and palladium catalysts

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The stannyl group can be replaced by other functional groups through cross-coupling reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction Reactions: Reduction of the bromo or chloro substituents can lead to different pyridine derivatives.

Common Reagents and Conditions

Cross-Coupling Reactions: Palladium or nickel catalysts, such as tetrakis(triphenylphosphine)palladium(0) or nickel(II) chloride, are commonly used. Solvents like THF or dimethylformamide (DMF) are employed.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed

Substitution Products: Various functionalized pyridine derivatives

Oxidation Products: Pyridine N-oxides

Reduction Products: Dehalogenated pyridine derivatives

Scientific Research Applications

5-Bromo-2-chloro-4-(tributylstannyl)pyridine has several scientific research applications, including:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Employed in the development of pharmaceutical compounds, particularly in the synthesis of potential drug candidates.

Material Science: Utilized in the preparation of functional materials with specific properties.

Catalysis: Acts as a ligand or catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-(tributylstannyl)pyridine involves its ability to participate in cross-coupling reactions. The stannyl group serves as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst. This results in the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved include:

Palladium Catalysis: The palladium catalyst facilitates the oxidative addition and reductive elimination steps in the cross-coupling reaction.

Nucleophilic Substitution: The stannyl group acts as a nucleophile, displacing other leaving groups in the reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-Bromo-2-chloro-4-(tributylstannyl)pyridine with structurally related pyridine derivatives, focusing on substituents, molecular properties, and applications.

Physical and Spectral Properties

- The tributylstannyl group significantly increases molecular weight (~481 g/mol) compared to analogs like 5-Bromo-2-chloro-4-(difluoromethoxy)pyridine (258.45 g/mol), affecting solubility and handling .

- Spectral data (e.g., ¹H NMR, IR) for related compounds (e.g., 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives) show δH values in the 6.8–8.5 ppm range for aromatic protons, with melting points between 268–287°C .

Biological Activity

5-Bromo-2-chloro-4-(tributylstannyl)pyridine is a compound of interest due to its potential biological activities, particularly in cancer research and receptor modulation. This article explores its synthesis, biological evaluation, and mechanisms of action, drawing on diverse research findings.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with bromine, chlorine, and a tributylstannyl group. The synthesis typically involves stannylation of 2-chloro-5-bromopyridine, which provides an efficient route to obtain the desired compound . The presence of the tributylstannyl group enhances the lipophilicity of the molecule, influencing its biological interactions.

Biological Activity Overview

This compound exhibits various biological activities, particularly as an antagonist for GPR30, a G protein-coupled estrogen receptor. The compound has been shown to block estrogen-induced signaling pathways, such as PI3K activation and calcium mobilization in GPR30-expressing human endometrial cancer cells .

Table: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| GPR30 Antagonism | Blocks estrogen-induced PI3K activation |

| In Vivo Uptake | Significant uptake in tumor and reproductive organs in mouse models |

| Cytotoxicity | Exhibits low cytotoxicity while inhibiting cancer cell growth |

| Pharmacokinetics | High lipophilicity affects tissue uptake and metabolism |

The biological activity of this compound can be attributed to its interaction with specific receptors and pathways:

- GPR30 Modulation : The compound serves as an antagonist for GPR30, inhibiting estrogen-mediated signaling pathways. This modulation has implications for cancer treatment, particularly in hormone-responsive tumors .

- Cell Proliferation Inhibition : In vitro studies demonstrate that the compound can inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve interference with cell cycle progression and apoptosis induction .

- Pharmacokinetic Profile : Biodistribution studies indicate that the compound's high lipophilicity leads to significant accumulation in target tissues such as tumors and reproductive organs. This property can enhance its therapeutic efficacy while also necessitating careful consideration of potential side effects .

Case Studies

Several studies have evaluated the efficacy of this compound:

- A study on endometrial cancer cells demonstrated that the compound effectively reduced cell viability with IC50 values lower than 20 nM in competitive binding assays . This suggests strong potential as a therapeutic agent in hormone-driven cancers.

- Research involving animal models showed that the compound could significantly reduce tumor size when administered at specific dosages, highlighting its potential for clinical applications in oncology .

Q & A

Q. What are the recommended synthetic routes for preparing 5-bromo-2-chloro-4-(tributylstannyl)pyridine, and how can purity be optimized?

- Methodological Answer : A common approach involves Stille coupling , where a halogenated pyridine precursor (e.g., 5-bromo-2-chloro-4-iodopyridine) reacts with tributyltin chloride in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄). Key steps include:

- Anhydrous conditions : Use Schlenk-line techniques under nitrogen/argon to prevent hydrolysis of the tributylstannyl group.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted tin reagents. Recrystallization from acetonitrile or toluene improves purity (>95%) .

- Optimization : Monitor reaction progress via TLC or GC-MS. Ensure stoichiometric excess of the tin reagent (1.2–1.5 equiv) to drive the reaction to completion.

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact (H315, H319). Use a fume hood to mitigate inhalation risks (H335) .

- Storage : Store at 2–8°C under inert atmosphere (argon) in sealed, light-resistant containers. Moisture-sensitive stannyl groups degrade upon exposure to humidity .

- Waste disposal : Collect tin-containing waste separately and neutralize with 10% KF solution before incineration by licensed facilities .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for pyridine ring protons (δ 7.5–8.5 ppm) and tributylstannyl methyl/methylene signals (δ 0.8–1.6 ppm).

- ¹¹⁹Sn NMR : A singlet near δ −10 to −20 ppm confirms the Sn-C bond .

- Mass Spectrometry : HRMS (ESI+) should show the molecular ion cluster [M+H]⁺ matching the exact mass (C₁₇H₂₈BrClNSn: ~510.9 g/mol).

- X-ray Crystallography (if crystalline): Resolve bond angles and planarity of the pyridine ring, as seen in analogous halogenated pyridines .

Advanced Research Questions

Q. How does the electronic nature of the tributylstannyl group influence cross-coupling reactivity in palladium-catalyzed reactions?

- Methodological Answer : The tributylstannyl group acts as a strong σ-donor , stabilizing Pd intermediates in Stille couplings. Key considerations:

- Transmetalation efficiency : The bulky tributyl group slows transmetalation but enhances selectivity for aryl-aryl bonds. Use polar solvents (DMF, THF) to stabilize Pd(0) intermediates.

- Competing pathways : Monitor for protodestannylation (Sn–C bond cleavage) under acidic conditions. Add CsF or CuI as co-catalysts to suppress side reactions .

- Computational modeling : DFT studies (e.g., Gaussian) can map electron density distribution on the pyridine ring, predicting regioselectivity in further functionalization .

Q. How can researchers resolve conflicting spectroscopic data (e.g., unexpected splitting in ¹H NMR) for derivatives of this compound?

- Methodological Answer :

- Dynamic effects : Tributylstannyl groups induce ring current effects or slow rotation of substituents, causing splitting. Use variable-temperature NMR to identify conformational exchange (e.g., coalescence at 50–80°C).

- Impurity analysis : Run 2D NMR (COSY, HSQC) to distinguish coupling artifacts from true signals. Cross-validate with LC-MS to detect trace byproducts.

- Crystallographic validation : Compare experimental NMR shifts with calculated shifts from X-ray-derived structures (e.g., Mercury CSD) .

Q. What strategies mitigate low yields in Suzuki-Miyaura couplings using this compound as a precursor?

- Methodological Answer :

- Competitive transmetalation : The Sn group may interfere with boronic acid coupling. Protect the stannyl group via temporary silylation (e.g., TMSCl) before Suzuki reactions.

- Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to enhance turnover. Use microwave-assisted heating (100–120°C) for faster kinetics.

- Workflow : Sequential Stille-Suzuki couplings often outperform one-pot methods. Isolate the stannyl intermediate before boronic acid addition .

Q. How can computational tools predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to compute local electrophilicity indices (e.g., Fukui functions) at C-2 (Cl) and C-5 (Br). Higher positive values indicate preferred attack sites.

- Solvent Effects : Include PCM models for solvents (DMSO, DMF) to simulate solvation. Compare activation energies for SNAr at different positions.

- Benchmarking : Validate predictions with experimental kinetic studies (e.g., monitoring Cl⁻ displacement by UV-Vis or ¹⁹F NMR if using fluorinated nucleophiles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.